molecular formula C17H14O6 B097057 Isorhodoptilometrin CAS No. 15979-75-6

Isorhodoptilometrin

Cat. No. B097057
CAS RN: 15979-75-6
M. Wt: 314.29 g/mol
InChI Key: LCYTUQNPPBLNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isorhodoptilometrin is a naturally occurring flavonoid that has gained attention due to its various biological activities. It is found in several plants, including Rhododendron molle and Sophora flavescens. Isorhodoptilometrin has been shown to have anti-inflammatory, antioxidant, antitumor, and antiviral properties.

Scientific Research Applications

Bioactive Properties and Antimicrobial Activity

Isorhodoptilometrin has been identified in studies exploring bioactive compounds from natural sources. For instance, it was isolated from the marine fungus Aspergillus versicolor and demonstrated antimicrobial activity, among other biological properties (Hawas, El-Beih, & El-Halawany, 2012).

Anti-Cancer Properties

Isorhodoptilometrin derivatives, such as isorhapontigenin (ISO), have been studied for their anti-cancer effects. For example, isorhapontigenin was shown to induce autophagy and inhibit the growth of human bladder cancer cells in a SESN2 (sestrin 2)-dependent manner (Liang et al., 2016). Additionally, isorhamnetin, another derivative, was found to inhibit atherosclerosis by preventing macrophage apoptosis through PI3K/AKT activation and HO-1 induction (Luo et al., 2015).

Pharmacokinetic Studies

Pharmacokinetics, which is crucial for understanding a drug's behavior in the body, has also been a focus of research involving isorhodoptilometrin derivatives. A study involving isorhamnetin used an electrochemical sensor for pharmacokinetic analysis in rat plasma, indicating its potential for clinical significance in medicine (Peng et al., 2017).

Therapeutic Applications in Neurological Disorders

Isorhodoptilometrin-related compounds have been explored for their potential in treating neurological disorders. For example, channelrhodopsins, which can be used to manipulate neuronal activity, are being studied for gene therapy in neurological disorders, highlighting the potential therapeutic applications of these compounds in this area (Ji, Ishizuka, & Yawo, 2013).

Antiproliferative Effects

Studies have also highlighted the antiproliferative effects of isorhodoptilometrin derivatives on various cancer cells, including lung cancer (Li et al., 2015). Such research provides insights into their potential use as anti-cancer agents.

properties

CAS RN

15979-75-6

Product Name

Isorhodoptilometrin

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

1,3,8-trihydroxy-6-(2-hydroxypropyl)anthracene-9,10-dione

InChI

InChI=1S/C17H14O6/c1-7(18)2-8-3-10-14(12(20)4-8)17(23)15-11(16(10)22)5-9(19)6-13(15)21/h3-7,18-21H,2H2,1H3

InChI Key

LCYTUQNPPBLNJZ-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Canonical SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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